Cas no 2413868-96-7 (4-3-(4-azidobutoxy)propoxybutan-1-ol)

4-3-(4-Azidobutoxy)propoxybutan-1-ol is a bifunctional organic compound featuring both an azido group and a hydroxyl group, making it a versatile intermediate for click chemistry applications. The azido moiety enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the hydroxyl group provides a handle for further functionalization or conjugation. This compound is particularly useful in polymer science, bioconjugation, and materials modification due to its reactivity and stability under standard conditions. Its extended alkyl chain spacer enhances flexibility and solubility in organic solvents, facilitating its incorporation into complex molecular architectures. Suitable for controlled derivatization, it is a valuable tool for researchers in synthetic and materials chemistry.
4-3-(4-azidobutoxy)propoxybutan-1-ol structure
2413868-96-7 structure
商品名:4-3-(4-azidobutoxy)propoxybutan-1-ol
CAS番号:2413868-96-7
MF:C11H23N3O3
メガワット:245.31862282753
CID:5849744
PubChem ID:146050313

4-3-(4-azidobutoxy)propoxybutan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-Butanol, 4-[3-(4-azidobutoxy)propoxy]-
    • EN300-22991138
    • 4-[3-(4-Azidobutoxy)propoxy]butan-1-ol
    • 2413868-96-7
    • 4-3-(4-azidobutoxy)propoxybutan-1-ol
    • インチ: 1S/C11H23N3O3/c12-14-13-6-1-3-8-16-10-5-11-17-9-4-2-7-15/h15H,1-11H2
    • InChIKey: YDGUJZIJCWRXOQ-UHFFFAOYSA-N
    • ほほえんだ: C(OCCCCN=[N+]=[N-])CCOCCCCO

計算された属性

  • せいみつぶんしりょう: 245.17394160g/mol
  • どういたいしつりょう: 245.17394160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 13
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 53Ų

4-3-(4-azidobutoxy)propoxybutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22991138-0.05g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
0.05g
$516.0 2024-06-20
Enamine
EN300-22991138-5.0g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
5.0g
$5635.0 2024-06-20
Enamine
EN300-22991138-1g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
1g
$1944.0 2023-09-15
Enamine
EN300-22991138-10g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
10g
$8357.0 2023-09-15
1PlusChem
1P0288IS-100mg
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
100mg
$894.00 2024-05-22
Enamine
EN300-22991138-0.1g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
0.1g
$673.0 2024-06-20
Enamine
EN300-22991138-2.5g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
2.5g
$3809.0 2024-06-20
Enamine
EN300-22991138-1.0g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
1.0g
$1944.0 2024-06-20
Enamine
EN300-22991138-0.25g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
0.25g
$963.0 2024-06-20
Enamine
EN300-22991138-0.5g
4-[3-(4-azidobutoxy)propoxy]butan-1-ol
2413868-96-7 95%
0.5g
$1516.0 2024-06-20

4-3-(4-azidobutoxy)propoxybutan-1-ol 関連文献

4-3-(4-azidobutoxy)propoxybutan-1-olに関する追加情報

4-3-(4-Azidobutoxy)Propoxybutan-1-Ol: A Comprehensive Overview

The compound 4-3-(4-azidobutoxy)propoxybutan-1-ol, identified by the CAS number 2413868-96-7, is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and functional groups, which make it suitable for a wide range of applications. Recent advancements in synthetic methodologies and materials science have further highlighted its potential in cutting-edge research and industrial applications.

The molecular structure of 4-3-(4-azidobutoxy)propoxybutan-1-ol consists of a butanol backbone with two ether linkages. The presence of an azide group (-N3) at the terminal position introduces unique reactivity, enabling the compound to participate in various click chemistry reactions. This feature has been extensively explored in recent studies, particularly in the context of drug delivery systems and polymer synthesis. The azide group's ability to undergo rapid cycloaddition reactions under specific conditions has made it a valuable component in the development of stimuli-responsive materials.

Recent research has focused on leveraging the properties of 4-3-(4-azidobutoxy)propoxybutan-1-ol in the synthesis of advanced polymers and hydrogels. For instance, studies have demonstrated its effectiveness as a building block for creating biocompatible hydrogels with tunable mechanical properties. These hydrogels have shown promise in tissue engineering applications, where their ability to mimic the extracellular matrix is highly advantageous. The compound's role in such applications underscores its importance in the field of regenerative medicine.

In addition to its role in polymer chemistry, 4-3-(4-azidobutoxy)propoxybutan-1-ol has been utilized as an intermediate in the synthesis of bioactive molecules. Its ether linkages provide flexibility in designing molecules with specific pharmacokinetic profiles, making it a valuable asset in medicinal chemistry. Recent studies have explored its potential as a precursor for drug delivery systems, where its ability to form stable conjugates with therapeutic agents enhances drug efficacy and reduces side effects.

The synthesis of 4-3-(4-azidobutoxy)propoxybutan-1-ol typically involves multi-step reactions, including nucleophilic substitution and etherification processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The development of scalable synthesis protocols has further enhanced its accessibility for both academic and industrial use.

From an environmental standpoint, the compound's biodegradability and toxicity profile are critical considerations. Recent eco-toxicological studies have evaluated its impact on aquatic ecosystems, providing insights into its safe handling and disposal. These findings are essential for ensuring sustainable practices in its production and application.

In conclusion, 4-3-(4-Azidobutoxy)Propoxybutan-1-Ol (CAS No: 2413868967) stands as a pivotal molecule in modern chemistry, offering diverse opportunities across multiple disciplines. Its unique structural features and functional groups continue to drive innovative research, positioning it as a key player in the development of advanced materials and therapeutic agents.

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